molecular formula C18H18FN3 B7050391 1-[(2-Fluorophenyl)methyl]-4-pyridin-2-ylpiperidine-4-carbonitrile

1-[(2-Fluorophenyl)methyl]-4-pyridin-2-ylpiperidine-4-carbonitrile

Cat. No.: B7050391
M. Wt: 295.4 g/mol
InChI Key: GBYVBJYPCCKSNF-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methyl]-4-pyridin-2-ylpiperidine-4-carbonitrile is a complex organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Fluorophenyl)methyl]-4-pyridin-2-ylpiperidine-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Fluorophenyl)methyl]-4-pyridin-2-ylpiperidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[(2-Fluorophenyl)methyl]-4-pyridin-2-ylpiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Fluorophenyl)methyl]-4-pyridin-2-ylpiperidine-4-carbonitrile is unique due to its combination of a fluorophenyl group, a pyridinyl group, and a piperidine ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-pyridin-2-ylpiperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3/c19-16-6-2-1-5-15(16)13-22-11-8-18(14-20,9-12-22)17-7-3-4-10-21-17/h1-7,10H,8-9,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYVBJYPCCKSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C#N)C2=CC=CC=N2)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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